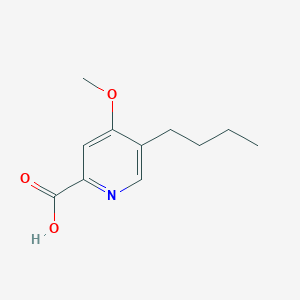
5-Butyl-4-methoxypyridine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Butyl-4-methoxypyridine-2-carboxylic acid is an organic compound belonging to the pyridinecarboxylic acid family. This compound is characterized by a butyl group at the 5th position, a methoxy group at the 4th position, and a carboxylic acid group at the 2nd position of the pyridine ring. It is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Butyl-4-methoxypyridine-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the alkylation of 4-methoxypyridine-2-carboxylic acid with butyl halides under basic conditions. The reaction typically requires a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the carboxylic acid group, facilitating the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high selectivity and minimal by-products. The use of advanced purification techniques such as crystallization and chromatography is essential to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-Butyl-4-methoxypyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of 5-Butyl-4-hydroxypyridine-2-carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol group, yielding 5-Butyl-4-methoxypyridine-2-methanol.
Substitution: The methoxy group can be substituted with other functional groups such as halides or amines through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium azide (NaN3) or sodium thiolate (NaSR) can be employed for substitution reactions.
Major Products Formed
Oxidation: 5-Butyl-4-hydroxypyridine-2-carboxylic acid.
Reduction: 5-Butyl-4-methoxypyridine-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-Butyl-4-methoxypyridine-2-carboxylic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting specific diseases.
Industry: It is utilized in the development of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 5-Butyl-4-methoxypyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit unique reactivity and stability, making them valuable in catalysis and material science. Additionally, the compound’s functional groups allow it to participate in various biochemical pathways, potentially modulating enzyme activity and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methoxy-pyridine-2-carboxylic acid: Lacks the butyl group at the 5th position.
5-Bromo-6-methoxypyridine-2-carboxylic acid: Contains a bromine atom instead of a butyl group.
2-Methoxy-4-pyridinecarboxylic acid: Similar structure but with different substitution patterns.
Uniqueness
5-Butyl-4-methoxypyridine-2-carboxylic acid is unique due to the presence of the butyl group at the 5th position, which can influence its chemical reactivity and physical properties. This structural feature distinguishes it from other pyridinecarboxylic acid derivatives and can lead to different biological and industrial applications.
Eigenschaften
CAS-Nummer |
83889-26-3 |
|---|---|
Molekularformel |
C11H15NO3 |
Molekulargewicht |
209.24 g/mol |
IUPAC-Name |
5-butyl-4-methoxypyridine-2-carboxylic acid |
InChI |
InChI=1S/C11H15NO3/c1-3-4-5-8-7-12-9(11(13)14)6-10(8)15-2/h6-7H,3-5H2,1-2H3,(H,13,14) |
InChI-Schlüssel |
QEEGJLSZBDISLG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=CN=C(C=C1OC)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


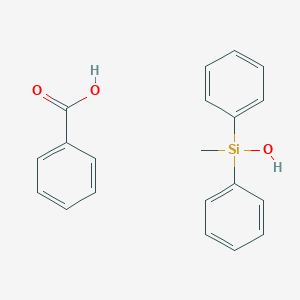

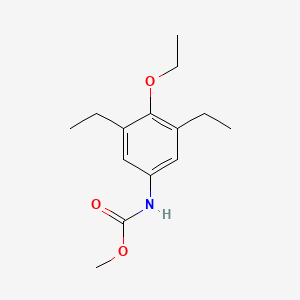
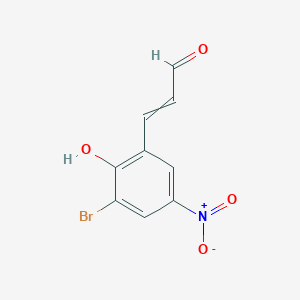
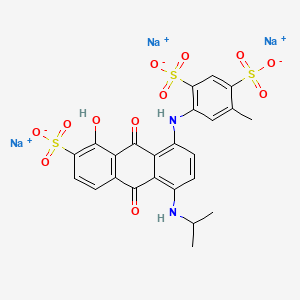
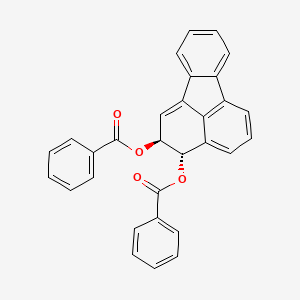
![2,2,3-Tri(prop-2-en-1-yl)-3-{[(prop-2-en-1-yl)oxy]carbonyl}hex-5-enoic acid](/img/structure/B14418210.png)

![5-[(4-Heptoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B14418229.png)
![N-[5-(2-Chloroethenesulfonyl)-2-methylphenyl]acetamide](/img/structure/B14418230.png)

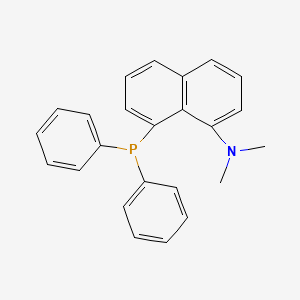

![2-Azabicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14418260.png)
